n-Benzyl-2-hydroxyacetamide
Description
Historical Context and Emergence in Medicinal Chemistry Research
The emergence of N-Benzyl-2-hydroxyacetamide in medicinal chemistry is not linked to a singular discovery but rather to its utility as a key building block in the synthesis of more complex, biologically active molecules. One of the notable historical applications of this compound is as an intermediate in the synthesis of Benznidazole. nih.gov Benznidazole is a 2-nitroimidazole-based drug developed for the treatment of Chagas disease. nih.gov In 2015, researchers developed an eco-friendly and economical method for synthesizing Benznidazole where this compound was treated with 2-nitro-1H-imidazole under microwave conditions. nih.gov
Beyond its role as a synthetic precursor, the core structure of this compound became a focal point for research into central nervous system (CNS) disorders, particularly epilepsy. Studies on related α-hydroxyamides demonstrated excellent anticonvulsant activity, paving the way for the investigation of this compound derivatives. conicet.gov.ar The fundamental structure of N-benzyl-2-acetamidoacetamides, for which this compound can be considered a parent scaffold, was identified as a potent class of anticonvulsants. nih.gov This foundational work established the potential of this chemical motif in the search for new antiepileptic drugs.
Contemporary Academic Significance and Research Trajectories
In modern medicinal chemistry, this compound continues to be a significant scaffold for designing novel therapeutic agents. The primary research trajectories focus on two main areas: anticonvulsants and histone deacetylase (HDAC) inhibitors.
Anticonvulsant Research: Building on earlier findings, current research focuses on synthesizing and evaluating derivatives of this compound to improve anticonvulsant potency and selectivity. nih.gov A key strategy involves introducing various substituents to the core structure to probe structure-activity relationships (SAR). For example, studies on 2-substituted N-benzyl-2-acetamidoacetamides have shown that placing a small, substituted heteroatom moiety at specific positions can lead to highly potent anticonvulsant activity. nih.gov Computational studies, such as molecular docking, have been employed to complement experimental work. These studies investigate the binding of α-substituted acetamido-N-benzylacetamide derivatives to biological targets like the GABA-aminotransferase (GABA-AT) enzyme. researchgate.net Docking analyses have revealed that while this compound itself may have a modest binding affinity, its derivatives can exhibit significantly stronger interactions than commercially available drugs. researchgate.netresearchgate.net
HDAC Inhibitor Development: Another significant area of research is the use of the N-benzyl hydroxamic acid motif, a close structural relative of this compound, in the design of histone deacetylase (HDAC) inhibitors. vulcanchem.comresearchgate.net HDACs are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. researchgate.netevitachem.com The hydroxamic acid group is a known zinc-binding group, which is essential for inhibiting the zinc-dependent active site of HDACs. researchgate.net Researchers have synthesized series of N-benzyl spiro-piperidine hydroxamic acid-based derivatives that have shown promising antiproliferative activity against various tumor cell lines and selectivity for specific HDAC isoforms, such as HDAC6. researchgate.net This line of research highlights the adaptability of the N-benzyl amide scaffold for developing targeted cancer therapies. nih.gov
The table below summarizes research findings on derivatives based on the N-benzylacetamide (B110321) scaffold, illustrating contemporary research directions.
Interactive Table: Research Findings on N-Benzylacetamide Derivatives
| Derivative Class | Research Focus | Key Findings | Target/Model | Reference(s) |
|---|---|---|---|---|
| N-Benzyl-2-acetamidopropionamides | Anticonvulsant Activity | Oxygen-substituted derivatives showed potent activity (ED50 = 3.9 - 19 mg/kg) in rats, comparable to phenytoin. The (R)-stereoisomer was significantly more active. | Maximal Electroshock (MES) Seizure Test | nih.gov |
| α-Substituted Acetamido-N-benzylacetamides | Anticonvulsant Activity (Computational) | Designed derivatives showed high predicted binding affinity (-14.15 kcal/mol) to the GABA-AT enzyme, superior to existing drugs. | Molecular Docking (GABA-AT) | researchgate.net |
| N-Benzyl Spiro-piperidine Hydroxamic Acids | HDAC Inhibition (Anticancer) | Halogen-substituted derivatives showed high selectivity (over 100-fold) for HDAC6 over HDAC8 and good antiproliferative activity. | In-vitro fluorometric assay, various tumor cell lines | researchgate.net |
Methodological Frameworks in this compound Studies
The investigation of this compound and its derivatives employs a range of standard and advanced methodologies in chemical synthesis, structural elucidation, and biological evaluation.
Synthesis and Characterization: The synthesis of this compound can be achieved through straightforward chemical reactions. One common method involves the reaction of benzaldehyde (B42025) with 2-aminoethanol in the presence of acid and base. biosynth.com Another approach is the reaction of a suitable carboxylic acid with benzylamine (B48309). ucl.ac.uk For creating derivatives, multi-step synthetic routes are often employed, starting from this compound or related precursors. researchgate.netresearchgate.net These synthetic procedures may involve steps like nucleophilic substitution, condensation, and coupling reactions. researchgate.netresearchgate.net
Once synthesized, the identity and purity of the compounds are confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure, and mass spectrometry confirms the molecular weight. nih.govucl.ac.ukjchr.org The melting point is also a key characteristic used to identify the pure compound. biosynth.comucl.ac.uk
Biological and Computational Evaluation: To assess the biological potential of this compound derivatives, various in-vitro and in-vivo models are utilized. For anticonvulsant screening, the maximal electroshock (MES) seizure test in rodents is a standard preclinical model. nih.govunc.edu For anticancer applications, in-vitro assays are conducted to measure the inhibition of specific enzymes like HDACs and to assess the antiproliferative activity against cancer cell lines. researchgate.netresearchgate.net
In addition to laboratory experiments, computational methods play a crucial role in modern drug discovery involving this scaffold. researchgate.netresearchgate.net Molecular docking is a widely used in-silico technique to predict how a molecule (ligand) binds to the active site of a target protein. researchgate.netnih.gov This method helps in understanding the molecular basis of activity, rationalizing structure-activity relationships, and guiding the design of new, more potent derivatives before their synthesis, thereby saving time and resources. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMTEGDXVJZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282572 | |
| Record name | n-benzyl-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19340-77-3 | |
| Record name | NSC26565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-benzyl-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations Involving N Benzyl 2 Hydroxyacetamide
Direct Synthesis Approaches to N-Benzyl-2-hydroxyacetamide
The formation of this compound is primarily achieved through the amidation of glycolic acid or its derivatives with benzylamine (B48309). This can be accomplished via conventional heating or accelerated using microwave irradiation.
Conventional Synthetic Pathways
Conventional synthesis of this compound typically involves the reaction of benzylamine with a glycolic acid derivative, such as a glycolate (B3277807) ester. This nucleophilic acyl substitution reaction generally requires heating for several hours to proceed to completion.
A representative, though general, conventional amidation involves dissolving benzylamine and an ester like methyl glycolate in a suitable solvent such as dimethyl acetamide (B32628). The reaction mixture is then heated to achieve the desired product. While specific conditions for this compound are not extensively detailed in the provided literature, analogous reactions, such as the synthesis of N-benzyl acetamide from benzylamine and methyl acetate, require heating at approximately 78°C for 4.5 hours to achieve high yields. prepchem.com The isolation of the final product typically involves aqueous workup, extraction with an organic solvent, and purification by crystallization.
Microwave-Assisted Synthetic Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant reductions in reaction times and often improving yields compared to conventional heating methods. jocpr.comrsc.org This technology utilizes the efficient heat transfer achieved through dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture. rasayanjournal.co.in
While a specific protocol for the direct microwave-assisted synthesis of this compound is not prominently featured in the surveyed literature, the principles of MAOS are well-established for amide bond formation. Such a synthesis would theoretically involve the rapid heating of a mixture of benzylamine and a glycolic acid derivative under microwave irradiation, likely for a few minutes, as opposed to several hours. rasayanjournal.co.inasianpubs.org The benefits of this approach include energy savings, faster reaction rates, and cleaner reaction profiles. jocpr.com The significant success of microwave irradiation in reactions using this compound strongly suggests its applicability for its synthesis as well.
This compound as a Precursor in Heterocyclic Synthesis
This compound serves as a valuable building block in the construction of more complex molecules, particularly various heterocyclic scaffolds that are of interest in medicinal chemistry.
Derivatization to 1,4-Benzooxazinone and 1,4-Pyridooxazinone Scaffolds
The literature surveyed did not provide specific examples of this compound being directly used as a precursor for the synthesis of 1,4-Benzooxazinone or 1,4-Pyridooxazinone scaffolds. While syntheses of substituted acetamides containing a benzooxazinone moiety have been reported, these typically involve coupling a more complex benzooxazinone-containing amine with an appropriate acid, rather than constructing the ring system from this compound. nih.gov
Formation of Nitroimidazole Derivatives
A significant application of this compound is in the eco-friendly and efficient synthesis of Benznidazole, a 2-nitroimidazole-based drug. In this process, this compound is reacted with 2-nitro-1H-imidazole under microwave irradiation. This method represents a green chemistry approach that is clean, economical, and rapid, avoiding the use of acid or base catalysts.
This microwave-assisted, solid-state synthesis provides a significant improvement over older methods for producing Benznidazole. Conventional routes often involve multiple steps and the use of reagents like methyl chloroacetate. The use of this compound as a direct precursor under microwave conditions streamlines the synthesis, making it more efficient and environmentally friendly.
| Parameter | Conventional Route | Microwave Route with this compound |
|---|---|---|
| Starting Materials | 2-nitroimidazole, Methyl Chloroacetate, Benzylamine | 2-nitro-1H-imidazole, this compound |
| Key Features | Multi-step process involving condensation and subsequent amidation. | Single-step, solid-state reaction. |
| Catalyst | Base catalyst typically required. | Catalyst-free. |
| Activation Source | Conventional Heating | Microwave Irradiation |
| Advantages | Established historical method. | Eco-friendly, rapid, economical, simple, high efficiency. |
Synthesis of Other Acetamide Derivatives and Analogs
This compound belongs to the broad class of acetamide derivatives, which are prevalent in medicinal chemistry. While direct transformations of this compound into a wide array of other analogs are not extensively detailed, the core structure is representative of scaffolds found in various biologically active compounds. For instance, related structures like N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide have been synthesized and investigated for their biological properties. researchgate.net The synthesis of novel furopyrimidine derivatives, such as N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, also involves reactions with benzylamine, highlighting the utility of the N-benzylamide moiety in constructing diverse molecular architectures. nih.gov
Exploration of Biological Activities of N Benzyl 2 Hydroxyacetamide and Its Derivatives
Research on Anticonvulsant Activity
Substituted N-benzyl 2-acetamidoacetamides have demonstrated significant protection against seizures in preclinical models. researchgate.net The exploration of this class of compounds has revealed critical structural features that contribute to their anticonvulsant effects, with a particular focus on stereochemistry and substitutions on the core molecule.
Efficacy Studies in Animal Models
Derivatives of N-Benzyl-2-hydroxyacetamide have been evaluated for their anticonvulsant efficacy, primarily using the maximal electroshock (MES)-induced seizure test in mice and rats. This model is a standard for the early identification of potential antiepileptic drugs.
One area of investigation involved the modification of the 2-acetamido group in N-benzyl 2-acetamido-2-phenyl-acetamide. researchgate.net When this group was replaced with a hydroxy substituent, the resulting compound provided full protection against MES-induced seizures in mice. researchgate.net
Further studies have explored derivatives of N-benzyl-2-acetamidopropionamide. Specifically, oxygen-substituted derivatives have shown high potency. For instance, N-benzyl-2-acetamido-3-methoxypropionamide demonstrated an ED₅₀ value of 8.3 mg/kg in the MES test in mice, a potency comparable to the established antiepileptic drug phenobarbital (B1680315) (ED₅₀ = 22 mg/kg). researchgate.net Another derivative, N-benzyl 2,3-dimethoxypropionamide, also showed notable activity with an ED₅₀ of 30 mg/kg in the same model. researchgate.net
The following table summarizes the anticonvulsant efficacy of selected this compound derivatives in the MES test.
| Compound Name | Animal Model | ED₅₀ (mg/kg, i.p.) |
| N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | 8.3 researchgate.net |
| N-benzyl 2,3-dimethoxypropionamide | Mouse | 30 researchgate.net |
| Phenobarbital (Reference) | Mouse | 22 researchgate.net |
Investigation of Stereoisomeric Activity Profiles
The stereochemistry of this compound derivatives plays a crucial role in their anticonvulsant activity. Research has consistently shown that the biological activity often resides predominantly in one stereoisomer.
In the case of the hydroxy-substituted derivative of N-benzyl 2-acetamido-2-phenyl-acetamide, evaluation of the individual stereoisomers revealed that the principal anticonvulsant activity is associated with the (R)-isomer. researchgate.net This stereoselectivity is a recurring theme in this class of compounds.
A striking example of this is seen with N-benzyl-2-acetamido-3-methoxypropionamide. The evaluation of its individual stereoisomers demonstrated a significant difference in activity. The (R)-stereoisomer was found to be highly potent, whereas the (S)-stereoisomer exhibited substantially lower anticonvulsant activity. This highlights the critical importance of the three-dimensional arrangement of the molecule for its interaction with biological targets.
Research on Anti-inflammatory Potential
The anti-inflammatory properties of compounds structurally related to this compound have been investigated, particularly focusing on N-(2-hydroxy phenyl) acetamide (B32628). This research has provided insights into the potential mechanisms by which these compounds may exert anti-inflammatory effects.
Studies in adjuvant-induced arthritic (AIA) rat models have shown that N-(2-hydroxy phenyl) acetamide can significantly retard the increase in paw edema volume. nih.gov This suggests a potential to mitigate inflammatory processes in vivo.
The anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide appears to be linked to its ability to modulate pro-inflammatory cytokines. In AIA rats, treatment with this compound led to a reduction in the serum levels of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov These cytokines are key mediators of the inflammatory cascade. Furthermore, treatment with N-(2-hydroxy phenyl) acetamide has been observed to alter oxidative stress markers, which are often associated with inflammation. nih.gov
The table below summarizes the effect of N-(2-hydroxy phenyl) acetamide on pro-inflammatory cytokines in adjuvant-induced arthritic rats.
| Compound Name | Animal Model | Effect on Cytokine Levels |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritic rats | Reduction in serum IL-1β and TNF-α nih.govnih.gov |
Research on Antimicrobial and Antiparasitic Activities
The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens. These investigations have provided preliminary data on their spectrum of activity and potency.
Antibacterial Activity Investigations
A derivative, N-benzyl-2,2,2-trifluoroacetamide, has been assessed for its antibacterial properties and has demonstrated moderate activity. researchgate.net Further research into related structures has shown that some N-substituted acetamide derivatives can act as inhibitors of various bacterial strains.
Antifungal Activity Investigations
The antifungal activity of N-benzyl-2,2,2-trifluoroacetamide has been shown to be noteworthy. researchgate.net In vitro studies have determined its minimum inhibitory concentration (MIC) against several fungal species.
The compound exhibited good antifungal activity with MIC values of 15.62 μg/mL against Aspergillus flavus, 31.25 μg/mL against Botrytis cinerea, and 62.5 μg/mL against Trichophyton mentagrophytes, Scopulariopsis sp., Candida albicans, and Malassezia pachydermatis. researchgate.netresearchgate.net
The table below presents the minimum inhibitory concentration (MIC) values of N-benzyl-2,2,2-trifluoroacetamide against various fungal strains.
| Fungal Strain | MIC (μg/mL) |
| Aspergillus flavus | 15.62 researchgate.netresearchgate.net |
| Botrytis cinerea | 31.25 researchgate.netresearchgate.net |
| Trichophyton mentagrophytes | 62.5 researchgate.netresearchgate.net |
| Scopulariopsis sp. | 62.5 researchgate.netresearchgate.net |
| Candida albicans | 62.5 researchgate.netresearchgate.net |
| Malassezia pachydermatis | 62.5 researchgate.netresearchgate.net |
Antitrypanosomal Activity Research
The search for new therapeutic agents against trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, has led researchers to investigate a variety of chemical structures, including N-benzyl amide derivatives. These compounds are explored for their potential to inhibit parasite growth and viability.
Research into carboxamides bearing a quinoline (B57606) moiety has shown promising results. A series of 24 new compounds were synthesized and evaluated for their activity against Trypanosoma brucei. nih.gov Similarly, studies on phenoxymethylbenzamide analogues have identified several compounds with potent activity against Trypanosoma brucei rhodesiense, the parasite strain that infects humans. rsc.org The activity of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.
Further investigations have focused on tryptanthrin (B1681603) and its derivatives, which have demonstrated significant in vitro activity against T. brucei. nih.gov The potency of these compounds was found to be enhanced by the presence of electron-withdrawing groups at specific positions on the tryptanthrin ring system. nih.gov For instance, 4-aza-8-bromotryptanthrin showed an EC50 value of 0.40 μM. nih.gov Semi-synthetic derivatives of bergenin (B1666849) have also been developed, with some showing potent antitrypanosomal effects. Specifically, compounds 4c and 4d in one study displayed IC50 values of 0.52 and 0.5 μM, respectively, against T. brucei. nih.gov
| Compound Class/Derivative | Target Organism | Key Findings | Reported Activity (IC50/EC50) |
|---|---|---|---|
| 4-aza-8-bromotryptanthrin | Trypanosoma brucei | Possessed both 4-aza- and 8-bromo substituents, showing high potency. nih.gov | 0.40 μM nih.gov |
| 8-nitrotryptanthrin | Trypanosoma brucei | Demonstrated submicromolar activity. nih.gov | 0.82 μM nih.gov |
| 11-O-(3',5' di-benzyl, 4'-O-methyl galloyl)-8,10-di-O-benzyl-bergenin (4c) | Trypanosoma brucei | A semi-synthetic derivative of bergenin with potent activity. nih.gov | 0.52 μM nih.gov |
| 11-O-(3',5'di-4-chlorobenzyl,4'-O-methyl galloyl)-8,10di-O-4-chlorobenzyl bergenin (4d) | Trypanosoma brucei | A semi-synthetic derivative of bergenin with potent activity. nih.gov | 0.5 μM nih.gov |
| Phenoxymethylbenzamide analogues | Trypanosoma brucei rhodesiense | Identified as lead compounds for further optimization. rsc.org | Potent activity reported rsc.org |
Research on Anticancer and Antiproliferative Activities
The benzimidazole (B57391) scaffold, a structural component of some N-benzyl amide derivatives, is frequently utilized in the development of novel anticancer drugs due to its structural similarity to naturally occurring nucleotides. nveo.orgnih.gov Derivatives of benzimidazole have been shown to exhibit significant cytotoxic activity against a variety of tumor cell lines, including those of the breast, colon, and lung. nveo.org Their mechanisms of action can include inducing apoptosis, reducing tumor growth, and inhibiting mitosis. nveo.org
One specific derivative, 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na, extracted from figs, has been studied for its cytotoxic and anti-proliferative effects. researchgate.net This compound demonstrated a significant decrease in the proliferative activity of SKOV-3 (ovarian cancer) and AMJ-13 (breast cancer) cells. researchgate.netresearchgate.net The treatment was found to induce apoptosis through pathways involving P53 and caspase-8. researchgate.net
Other research has focused on novel N-benzyl pyrimidine (B1678525) derivatives. For example, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide was synthesized and evaluated for its anticancer activities on human colon cancer (HT29) and prostate cancer (DU145) cell lines. nih.gov Molecular docking studies suggested that this compound interacts with the EGFR tyrosine kinase, a key protein in cancer cell proliferation. nih.gov Similarly, a series of N-benzyl-5-bromoindolin-2-one derivatives were assessed for their anti-proliferative effects in A-549 lung cancer and MCF-7 breast cancer cell lines. mdpi.com The 4-(p-fluorophenyl)thiazole bearing molecule 7c, in particular, showed good potency against MCF-7 cells with an IC50 of 7.17 ± 0.94 µM. mdpi.com
| Compound/Derivative | Cell Line | Cancer Type | Reported Activity (IC50) |
|---|---|---|---|
| 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na | SKOV-3 | Ovarian Cancer | Data indicates significant decrease in proliferation researchgate.netresearchgate.net |
| 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na | AMJ-13 | Breast Cancer | Data indicates significant decrease in proliferation researchgate.netresearchgate.net |
| N-benzyl-5-bromoindolin-2-one derivative 7d | A-549 | Lung Cancer | 6.41 ± 0.82 µM mdpi.com |
| N-benzyl-5-bromoindolin-2-one derivative 7c | MCF-7 | Breast Cancer | 7.17 ± 0.94 µM mdpi.com |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | HT29, DU145 | Colon, Prostate | Anticancer activity determined nih.gov |
Research on Anxiolytic and Antidepressant-like Effects
Derivatives of N-benzyl amides have been investigated for their potential effects on the central nervous system, particularly for anxiolytic and antidepressant-like activities. The benzamide (B126) moiety is present in a number of pharmacologically active compounds. nih.gov
Studies on novel N-Benzyl-2-phenylethylamine (NBPEA) derivatives in adult zebrafish have shown that structural substitutions significantly affect behavior. biorxiv.orgbiorxiv.org Specifically, substitutions in the phenethylamine (B48288) part of the molecule tended to affect anxiety-like behavior, while changes to the N-benzyl fragment primarily impacted locomotion. biorxiv.orgbiorxiv.org This research identified compounds with anxiolytic-like properties. biorxiv.org
Research on other related structures, such as benzimidazolepiperidine derivatives, has also indicated antidepressant-like activity. In mouse models like the tail-suspension test (TST) and modified forced swimming test (MFST), certain compounds significantly reduced immobility time, an indicator of antidepressant efficacy. eurekaselect.com These effects were suggested to be related to the serotonergic system, as the active compounds enhanced swimming behaviors without affecting climbing, similar to the action of the selective serotonin (B10506) reuptake inhibitor fluoxetine. eurekaselect.com Another study on a selenopropargylic benzamide, N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB), demonstrated an antidepressant-like effect in mice by reducing immobility in the forced swimming and tail suspension tests without altering locomotor activity. nih.gov This effect was linked to the serotonergic system. nih.gov
| Compound Class/Derivative | Experimental Model | Observed Effect | Potential Mechanism |
|---|---|---|---|
| N-Benzyl-2-phenylethylamine (NBPEA) derivatives | Adult Zebrafish (Novel Tank Test) | Anxiolytic-like behavior observed. biorxiv.org | Modulation of brain serotonin and/or dopamine (B1211576) turnover. biorxiv.org |
| Benzimidazolepiperidine derivatives | Mouse (Tail-Suspension Test, Forced Swimming Test) | Reduced immobility time, indicating antidepressant-like activity. eurekaselect.com | Suggested involvement of serotonergic mechanisms. eurekaselect.com |
| N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB) | Mouse (Forced Swimming Test, Tail Suspension Test) | Reduced immobility time without affecting locomotor activity. nih.gov | Involvement of the serotonergic system. nih.gov |
Studies on Herbicidal Activity of Related N-Benzyl Amide Structures
The N-benzyl amide structure is a key feature in the design of new herbicides. Research in this area focuses on creating compounds that can effectively control weed growth, often by targeting specific plant enzymes.
A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were designed and synthesized based on the structures of existing agricultural chemicals. acs.orgresearchgate.netnih.gov Laboratory bioassays revealed that certain compounds in this series exhibited potent herbicidal activity. For instance, compound I-26 showed 100% inhibition against broadleaf weeds Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L. acs.orgnih.gov Another compound, I-05, displayed excellent post-emergence herbicidal activity against Echinochloa crusgalli and A. theophrasti at an application rate of 150 g/ha. acs.orgnih.gov The mode of action for some of these compounds involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) after the isoxazole (B147169) ring opens. acs.orgresearchgate.netnih.gov
Other studies have explored the structure-activity relationships of N-benzylbutanamides and N-benzyl-2-bromo-3,3-dimethylbutanamides, contributing to the understanding of how chemical structure influences herbicidal efficacy. amanote.com Further research into amide derivatives of glyphosate (B1671968) has also been conducted to improve its properties and address weed resistance. orientjchem.org These studies confirm that modifying the core amide structure can lead to potent herbicidal agents. orientjchem.org
| Compound/Derivative | Target Weed Species | Key Findings |
|---|---|---|
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (I-26) | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L in laboratory bioassays. acs.orgnih.gov |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (I-05) | Echinochloa crusgalli, Abutilon theophrasti | Excellent post-emergence activity at 150 g/ha. acs.orgnih.gov |
| Picolinic acid compounds | General weeds | Picolinate compounds are a notable class of synthetic auxin herbicides. mdpi.com |
| Amide derivatives of Glyphosate | Parthenium hysterophorus | Synthesized derivatives showed good herbicidal activity. orientjchem.org |
Elucidation of Molecular Mechanisms of Action for N Benzyl 2 Hydroxyacetamide Analogs
Protein and Enzyme Target Interaction Studies
The specific structural motifs within N-benzyl-2-hydroxyacetamide analogs allow them to interact with a range of enzymes and protein channels. These interactions are often highly specific, depending on the nature of the derivative compound.
The inhibition of γ-aminobutyric acid (GABA) aminotransferase (GABA-AT) is a key strategy for increasing brain concentrations of the inhibitory neurotransmitter GABA, which can help correct imbalances in neurotransmission that lead to conditions like epilepsy. nih.gov Analogs of this compound, particularly N-benzylamide derivatives, have been investigated as inhibitors of GABA transporters (GATs), which are responsible for terminating GABA signaling. nih.gov
Research into functionalized amino acids has shown that certain derivatives exhibit inhibitory potency against mouse GAT subtypes (mGAT1–4). For instance, one study found that an oxime derivative featuring a chlorine atom at the 2-position of the benzyl (B1604629) group demonstrated the highest inhibitory potency toward the mGAT2 subtype. nih.gov Effective blockade of GABA uptake is considered to have therapeutic potential for seizures and neuropathic pain. nih.gov
Table 1: Inhibitory Potency of Selected N-benzylamide Analogs on GABA Transporters (GATs)
| Compound | Target | pIC₅₀ |
|---|---|---|
| 50a (2-chloro-benzyl moiety) | mGAT2 | 5.43 |
| 39c | mGAT4 | 5.36 |
| 56a | mGAT4 | 5.04 |
Note: pIC₅₀ is the negative log of the half-maximal inhibitory concentration (IC₅₀).
Voltage-gated sodium channels (NaV) are essential transmembrane proteins that initiate and propagate action potentials in excitable cells like neurons, cardiac muscle, and skeletal muscle. nih.govfrontiersin.org They are established targets for a wide array of clinical drugs, including local anesthetics, anti-epileptics, and anti-arrhythmic agents, which typically function by blocking the channel's pore. nih.govescholarship.org
These drugs often access their binding site within the central cavity of the channel's pore. nih.gov This site can be reached either from the intracellular side when the activation gate is open or through fenestrations (small tunnels) from the plasma membrane. nih.gov Natural neurotoxins have been shown to target at least six distinct receptor sites on NaV channels, modulating their function. nih.gov While the direct interaction of this compound analogs with these channels is a subject of ongoing investigation, the established druggability of NaV channels suggests they are a potential target for structurally related compounds designed to treat neurological or cardiac disorders. nih.govfrontiersin.org
The hydroxamic acid moiety (-CONHOH) is a key structural feature in a class of potent enzyme inhibitors, primarily due to its strong ability to chelate zinc ions (Zn²⁺). nih.govacs.org This function is central to the inhibition of two major enzyme families: matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.govunimore.it
Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix and tissue remodeling. nih.gov Aberrant MMP activity is linked to various pathologies, including arthritis and cancer. nih.govunimore.it Hydroxamic acid-based inhibitors act as a zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in the MMP active site and blocking its catalytic activity. acs.orgnih.gov This interaction prevents the enzyme from processing its substrate. nih.gov Marimastat is a well-known example of a broad-spectrum peptidomimetic MMP inhibitor featuring a hydroxamic acid group. unimore.it
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, playing a critical role in the epigenetic regulation of gene expression. mdpi.comturkjps.org Their dysregulation is a hallmark of many cancers. nih.govnih.gov Hydroxamic acid-based HDAC inhibitors (HDACIs) share a common pharmacophore: a zinc-binding hydroxamic acid group, a hydrophobic linker, and a "cap" group that interacts with residues at the entrance of the enzyme's active site. mdpi.comnih.gov By chelating the active-site zinc ion, these compounds block substrate access and lead to an accumulation of acetylated proteins, influencing gene transcription. mdpi.com Several hydroxamic acid-based HDACIs, such as Vorinostat and Belinostat, have been approved for cancer therapy. unimore.it
Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govtandfonline.com Libraries of N-benzylpyridinium-curcumin derivatives have been synthesized and evaluated as potent AChE inhibitors. nih.govtandfonline.com
In vitro assays have demonstrated that many of these compounds exhibit significant AChE inhibitory activity, with IC₅₀ values in the nanomolar and submicromolar ranges. nih.govtandfonline.com For example, compound 7f, which incorporates a benzyl moiety, was identified as a highly potent inhibitor with an IC₅₀ value of 7.5 ± 0.19 nM against AChE. nih.govtandfonline.comresearchgate.net Kinetic studies suggest a mixed-type inhibition, indicating that these derivatives may bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com Docking studies further reveal that these inhibitors can occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. ut.ac.ir
Table 2: AChE Inhibitory Activity of Selected N-benzylpyridinium Derivatives
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
|---|---|---|---|
| 7f | 7.5 ± 0.19 nih.govresearchgate.net | 6-16 nih.gov | Mixed tandfonline.com |
| 7g | 16 ± 0.18 tandfonline.com | 6-16 nih.gov | Mixed tandfonline.com |
| 8a | ≤56 nih.gov | N/A | Mixed tandfonline.com |
| 8b | ≤56 nih.gov | N/A | Mixed tandfonline.com |
| 5l* | 247 ut.ac.ir | 356 | Non-competitive ut.ac.ir |
*Compound 5l is a 4-hydroxycoumarin derivative linked to an N-benzyl pyridinium moiety.
The deubiquitinating enzyme complex USP1/UAF1 is a key regulator of the DNA damage response, making it a promising target for anticancer therapies. nih.govacs.org High-throughput screening and subsequent medicinal chemistry efforts have led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of this complex. nih.govaacrjournals.org
The compound ML323 and related analogs have been shown to possess nanomolar inhibitory potency against USP1/UAF1. nih.govacs.orgresearchgate.net Research has established a strong correlation between the IC₅₀ values of these compounds for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. nih.govacs.org This activity includes an increase in the monoubiquitinated form of Proliferating Cell Nuclear Antigen (Ub-PCNA) and a decrease in cancer cell survival. nih.govaacrjournals.org These findings validate the druggability of the USP1/UAF1 complex as a molecular target for cancer treatment. nih.govresearchgate.net
Interference with Biological Pathways
The interactions of this compound analogs with their respective enzyme and protein targets lead to the modulation of critical biological pathways.
DNA Damage Response: By inhibiting the USP1/UAF1 deubiquitinase complex, N-benzyl-2-phenylpyrimidin-4-amine derivatives directly interfere with the DNA damage tolerance and repair pathway. aacrjournals.org This inhibition sensitizes cancer cells to DNA-damaging agents, representing a significant therapeutic strategy. researchgate.net
Gene Expression and Epigenetic Regulation: Related hydroxamic acid derivatives that inhibit HDACs cause downstream effects on gene transcription. mdpi.com This interference with epigenetic machinery can alter cellular processes such as cell cycle progression, differentiation, and apoptosis, which are fundamental to their anticancer effects. semanticscholar.org
Neurotransmission: Modulation of GABA transporters by N-benzylamide analogs directly impacts GABAergic neurotransmission, the primary inhibitory system in the central nervous system. nih.gov Similarly, the inhibition of AChE by N-benzylpyridinium-curcumin derivatives enhances cholinergic neurotransmission, a pathway crucial for cognitive function. nih.govtandfonline.com
Tissue Remodeling and Metastasis: The inhibition of MMPs by hydroxamic acid derivatives disrupts the degradation of the extracellular matrix. nih.gov Since MMPs are crucial for tumor growth, angiogenesis, and metastasis, their inhibition can interfere with cancer progression. acs.org
Plastoquinone Biosynthesis Pathway Perturbation (in herbicidal context)
Recent research has identified a novel class of bleaching herbicides, N-benzyl-2-methoxy-5-propargyloxybenzoamides, which are analogs of this compound. Their herbicidal action is attributed to the disruption of the plastoquinone (PQ) biosynthesis pathway in plants. Plastoquinone is an essential component of the photosynthetic electron transport chain, and its depletion leads to a cascade of effects, ultimately resulting in plant death.
The primary symptom observed in plants treated with these compounds is a bleaching effect on newly grown leaves. This is a consequence of the interference with the biosynthesis of β-carotene. researcher.life However, studies on the mechanism of action revealed that the effect on carotenoid biosynthesis is indirect. The primary target is the production of plastoquinone. researchgate.net
A study investigating a series of 28 synthesized benzamide (B126) analogs highlighted the structure-activity relationship (SAR). It was found that the introduction of a propargyloxy group at the 5-position of the benzoyl-benzene ring, combined with a fluorine or methyl group at the 3- or 4-position of the benzyl-benzene ring, was beneficial for herbicidal activity. researchgate.net
Detailed Research Findings:
A key compound from this series, designated as 406 , was studied in-depth to elucidate its specific mechanism. Treatment of plants with compound 406 led to a measurable decrease in the levels of both β-carotene and plastoquinone. researcher.life This dual effect strongly suggested a link between the plastoquinone pathway and carotenoid synthesis.
To pinpoint the site of inhibition within the plastoquinone biosynthesis pathway, experiments were conducted on green alga. The bleaching effect induced by compound 406 could be reversed by the application of exogenous homogentisic acid (HGA). researchgate.net HGA is a key precursor in the synthesis of plastoquinone. The successful reversal of the bleaching symptoms by supplying HGA indicates that compound 406 and its analogs act on a step prior to the formation of HGA in the plastoquinone biosynthesis pathway. By blocking this step, the synthesis of plastoquinone is inhibited, which in turn indirectly disrupts carotenoid biosynthesis, leading to the characteristic bleaching and herbicidal effect. researchgate.net
The post-emergence herbicidal activities of compounds 406 and another analog, 412 , were found to be comparable to commercial herbicides like mesotrione and diflufenican, demonstrating their potential for weed management. researchgate.net
| Compound | Key Structural Features | Observed Effect | Mechanism of Action |
| 406 | N-benzyl-2-methoxy-5-propargyloxybenzamide analog | Decreased levels of β-carotene and plastoquinone; bleaching in plants and green alga | Perturbation of the plastoquinone biosynthesis pathway prior to the formation of homogentisic acid (HGA) |
| 412 | N-benzyl-2-methoxy-5-propargyloxybenzamide analog | High post-emergence herbicidal activity | Presumed to be similar to compound 406, targeting the plastoquinone biosynthesis pathway |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Systematic Modification of the N-Benzyl-2-hydroxyacetamide Scaffold
The this compound scaffold presents three primary regions for systematic modification to probe the SAR: the N-benzyl group, the central acetamide (B32628) linker, and the terminal hydroxyl group. The goal of scaffold modification is to explore the chemical space around the initial structure to identify which structural features are essential for biological activity and which can be altered to enhance desired properties like potency, selectivity, or pharmacokinetic profiles.
Key modifications typically investigated include:
The N-benzyl group: The aromatic ring can be substituted with various groups (as detailed in section 5.4), replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl), or altered in its connection to the nitrogen atom.
The Acetamide Linker: The length of the alkyl chain can be extended or shortened. The amide bond itself is a critical feature, often involved in key hydrogen bonding interactions with biological targets. Its replacement with bioisosteres like esters or sulfonamides can help determine the necessity of the amide's specific electronic and hydrogen-bonding properties.
The Hydroxyl Group: This group can be repositioned along the alkyl chain, converted to an ether or ester to probe the importance of its hydrogen-bond donating ability, or replaced with other polar functional groups like an amine or a thiol.
By methodically synthesizing and testing these analogs, researchers can build a comprehensive map of the structural requirements for activity, guiding further optimization efforts.
Role of the 2-Hydroxy and Acetamido Moieties in Bioactivity
The 2-hydroxy and acetamido moieties are defining features of the this compound scaffold and are presumed to play crucial roles in its interaction with biological targets. reachemchemicals.comresearchgate.net
The 2-Hydroxy Group: As a polar functional group, the hydroxyl moiety is a prime candidate for forming hydrogen bonds. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). researchgate.netmdpi.com This dual capability allows it to form strong, directional interactions within a receptor's binding pocket, which can be critical for affinity and specificity. researchgate.net The position of the hydroxyl group is also significant; its placement on the carbon adjacent to the amide carbonyl (the α-position) influences the molecule's conformation and electronic properties. Studies on other bioactive molecules have shown that altering the position of a hydroxyl group can significantly impact receptor affinity and metabolic stability. researchgate.net
The Acetamido Moiety: The acetamide group (-NH-C=O-) is a cornerstone of many pharmaceutical compounds due to its robust hydrogen bonding capabilities and conformational influence. The amide proton (-NH) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This arrangement allows for a bidentate interaction with a target protein, often anchoring the molecule in the active site. The planarity of the amide bond restricts the molecule's rotational freedom, helping to pre-organize it into a bioactive conformation. In some contexts, the amide group can also participate in metal chelation within an enzyme's active site, a binding mode observed in related benzamide (B126) structures.
The strategic importance of these functional groups lies in their ability to mediate specific interactions that govern a drug's journey from administration to its therapeutic effect. reachemchemicals.com
Impact of Substituents on Aromatic Rings and Alkyl Chains
Modifying the this compound scaffold with various substituents is a primary strategy for optimizing its biological activity. The effects of these substituents can be broadly categorized as electronic, steric, and hydrophobic.
Aromatic Ring Substituents: Substituents on the benzyl (B1604629) group's aromatic ring can profoundly alter the molecule's interaction with its target. These effects are transmitted through two main mechanisms:
Inductive Effects: This relates to the electronegativity of the substituent, which can pull (electron-withdrawing) or push (electron-donating) electron density through the sigma bonds of the ring. lasalle.edulibretexts.org
Resonance Effects: This involves the delocalization of electrons through the pi system of the aromatic ring. Substituents with lone pairs (e.g., -OH, -OCH₃) can donate electron density into the ring, while groups with pi bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density. lasalle.edu
These electronic shifts influence the nucleophilicity of the ring and can affect interactions with the target protein. lumenlearning.com For example, electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) generally increase the electron density of the ring, potentially enhancing certain binding interactions. Conversely, electron-withdrawing groups (EWGs) like halogens (-F, -Cl) or nitro (-NO₂) decrease the ring's electron density. libretexts.orglumenlearning.comminia.edu.eg
The position of the substituent (ortho, meta, or para) is also critical. Steric hindrance is another key factor; bulky substituents can physically block the molecule from adopting the optimal conformation for binding. lasalle.edu
The following table summarizes observed substituent effects in related N-benzyl amide and amine series, providing a predictive framework for the this compound scaffold.
| Substituent | Position(s) | Observed Effect on Activity in Related Scaffolds | Probable Rationale |
| -F, -Cl | Para (4-) | Generally tolerated or can increase activity. | Increases binding affinity through halogen bonding or favorable hydrophobic interactions. mdpi.com |
| -CH₃ | Para (4-) | Often increases activity. | Fills a hydrophobic pocket in the binding site; weak electron-donating effect. mdpi.com |
| -OCH₃ | Para (4-), Ortho (2-) | Variable; can increase or decrease activity depending on the target. | Acts as a hydrogen bond acceptor and is electron-donating, but can also introduce steric hindrance. mdpi.com |
| -NO₂ | Para (4-) | Often decreases activity. | Strong electron-withdrawing nature can be unfavorable for binding. lumenlearning.com |
| -CN | Para (4-) | Can increase activity and selectivity. | Strong electron-withdrawing group and potential hydrogen bond acceptor. |
Alkyl Chain Substituents: Modifications to the acetamide portion of the scaffold are less commonly explored in the literature for this specific class but follow similar principles. Adding alkyl groups to the chain can increase lipophilicity, which may enhance membrane permeability or hydrophobic interactions within the binding site. However, increased bulk can also lead to steric clashes, reducing activity.
Computational Approaches to QSAR Modeling and Descriptor Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govneovarsity.org This approach is invaluable for predicting the activity of novel, unsynthesized molecules, prioritizing compounds for synthesis, and gaining insight into the molecular features that drive activity. neovarsity.orgresearchgate.net
The development of a robust QSAR model involves several key steps: nih.gov
Data Set Preparation: A diverse set of this compound analogs with experimentally determined biological activities is compiled.
Descriptor Calculation: For each molecule, a wide range of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation linking the descriptors to the biological activity. neovarsity.org
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. semanticscholar.org
Molecular descriptors are the foundation of QSAR and can be classified into several categories. The table below lists common descriptors relevant to the this compound scaffold.
| Descriptor Class | Example Descriptors | Information Encoded |
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic constitutional properties of the molecule. |
| 2D Descriptors | Topological Indices (e.g., Wiener, Randić) | Molecular branching and connectivity. |
| Polar Surface Area (PSA) | A measure of a molecule's polarity, related to membrane permeability. | |
| 3D Descriptors | Steric Parameters (e.g., Molar Refractivity) | Molecular size, volume, and shape. |
| Electronic Parameters (e.g., Dipole Moment) | Charge distribution and electrostatic potential. | |
| Hydrophobic Parameters (e.g., LogP) | Lipophilicity and partitioning between water and octanol. |
By analyzing the descriptors that appear in the final QSAR model, researchers can identify the key physicochemical properties that govern the biological activity of the this compound series. For instance, a model might reveal that high activity is correlated with a specific range of LogP values and the presence of a hydrogen bond acceptor at a particular position on the aromatic ring. This information provides a rational basis for the design of new, more potent analogs. researchgate.netimist.ma
Computational Chemistry and Molecular Modeling in N Benzyl 2 Hydroxyacetamide Research
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape (conformation) and the distribution of its electrons (electronic structure). These properties are crucial as they dictate how the molecule will interact with other molecules, including biological receptors.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. In the study of N-benzylacetamide (B110321) derivatives, DFT has been employed to determine the most stable conformations by analyzing the potential energy surface related to the rotation around key chemical bonds. researchgate.netscielo.br For instance, studies on similar tertiary amides have used DFT calculations to predict multiple stable conformations, identifying distinct cis (E) and trans (Z) rotational isomers that can exist in equilibrium. researchgate.netscielo.br This type of analysis is critical for understanding which shape or shapes of N-Benzyl-2-hydroxyacetamide are most likely to be present under physiological conditions and thus available to interact with a biological target. While specific DFT calculations detailing the optimized geometry of this compound are not extensively published, the methodology provides a powerful tool for such structural elucidation. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive and polarizable. nih.gov For a compound like this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, offering insights into its metabolic fate and potential interactions with target molecules. nih.gov Calculations on related benzyl (B1604629) derivatives provide typical parameters that are determined in such an analysis. nih.gov
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 to 6.0 |
| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |
| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 to 3.0 |
Note: The values presented are illustrative based on calculations for related benzyl compounds and are not specific to this compound. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researcher.life This method is instrumental in structure-based drug design, helping to elucidate the binding mode and affinity of a potential drug molecule.
In a computational study evaluating a series of α-substituted acetamido-N-benzylacetamide derivatives for anticonvulsant activity, the compound 2-acetamido-N-benzyl-2-hydroxyacetamide was included. researcher.liferesearchgate.net The molecules in this series were docked against the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), a validated target for anti-epilepsy drugs. The study revealed that 2-acetamido-N-benzyl-2-hydroxyacetamide, along with another derivative, had unpromising binding affinities for the GABA-AT enzyme compared to other compounds in the series and the known anticonvulsant drug vigabatrin (B1682217). researcher.liferesearchgate.netresearchgate.net The most potent compound in the study achieved a binding affinity of -13.8 kcal/mol, whereas vigabatrin scored -4.4 kcal/mol. researcher.liferesearchgate.net The unfavorable result for 2-acetamido-N-benzyl-2-hydroxyacetamide suggests a poor fit within the active site of this particular enzyme.
| Compound | Binding Affinity (kcal/mol) | Binding Outcome |
|---|---|---|
| 2-acetamido-N-benzyl-2-hydroxyacetamide | Not specified, but described as unpromising | Unfavorable |
| Most Potent Derivative in Series | -13.8 | Favorable |
| Vigabatrin (Standard Drug) | -4.4 | Reference |
Source: Data compiled from findings on α_substituted acetamido-N-benzylacetamide derivatives. researcher.liferesearchgate.net
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of a biological target is unknown. A pharmacophore represents the essential ensemble of steric and electronic features that a molecule must possess to ensure optimal interactions with a specific target and trigger (or block) its biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov
Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to search large chemical databases for other molecules that match these features—a process known as virtual screening. While no specific pharmacophore models have been published for this compound, this approach has been successfully applied to other series of acetamide (B32628) derivatives to identify novel anticonvulsant agents. nih.govresearchgate.net For a series containing this compound, a pharmacophore model could help identify the key structural motifs required for a desired biological activity and guide the design of more potent analogs. nih.gov
In Silico Prediction of Molecular Properties for Lead Optimization
In the drug discovery process, a promising "hit" compound must be optimized into a "lead" compound with suitable drug-like properties. This lead optimization phase heavily relies on the prediction of ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Performing these assessments in silico saves significant time and resources by filtering out compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. mdpi.comjonuns.com
For a molecule like this compound, computational tools can predict a range of critical properties. researchgate.netmdpi.com These include physicochemical parameters like the octanol-water partition coefficient (logP), which indicates lipophilicity, as well as pharmacokinetic properties such as intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net Toxicity predictions can flag potential issues like hepatotoxicity or cardiotoxicity. jonuns.com Although specific ADMET prediction data for this compound are not publicly detailed, this type of computational analysis is a standard procedure for evaluating its potential as a drug candidate. mdpi.comresearchgate.net
Advanced Characterization and Analytical Methodologies for N Benzyl 2 Hydroxyacetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For N-Benzyl-2-hydroxyacetamide, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene protons of the benzyl and acetamide (B32628) moieties, the hydroxyl proton, and the amide proton. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For instance, the carbonyl carbon of the amide group appears at a characteristic downfield shift, while the aromatic carbons of the benzyl group show signals in the aromatic region of the spectrum.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 172.5 |
| C (Aromatic, Quaternary) | 138.0 |
| CH (Aromatic) | 128.8 |
| CH (Aromatic) | 127.8 |
| CH (Aromatic) | 127.5 |
| CH₂-OH | 62.5 |
| N-CH₂ | 43.5 |
Note: This data is computationally predicted and may differ from experimental values.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.gov
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₉H₁₁NO₂, the expected monoisotopic mass is approximately 165.08 g/mol .
In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. Common fragmentation pathways for this molecule include the cleavage of the benzylic C-N bond and the loss of small neutral molecules.
The GC-MS data for this compound reveals a molecular ion peak and several key fragment ions. nih.gov
Table 2: GC-MS Fragmentation Data for this compound nih.gov
| m/z | Relative Intensity (%) | Putative Fragment Ion |
| 165 | 28.45 | [C₉H₁₁NO₂]⁺ (Molecular Ion) |
| 106 | 12.01 | [C₇H₈N]⁺ |
| 92 | 19.38 | [C₇H₈]⁺ |
| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion) |
| 31 | 18.73 | [CH₂OH]⁺ |
The base peak at m/z 91 is characteristic of a benzyl group and corresponds to the highly stable tropylium ion. nih.gov The presence of the molecular ion peak at m/z 165 confirms the molecular weight of the compound. nih.gov Other significant fragments provide further evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the O-H, N-H, C=O, C-N, and aromatic C-H and C=C bonds.
While a specific experimental IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3500-3200 (broad) |
| N-H (Amide) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Amide I) | Stretching | 1680-1630 |
| N-H (Amide II) | Bending | 1640-1550 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-O (Alcohol) | Stretching | 1260-1000 |
| C-N | Stretching | 1250-1020 |
The presence of a broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the hydroxyl group, while the characteristic amide I (C=O stretch) and amide II (N-H bend) bands would confirm the presence of the amide functionality.
X-ray Crystallography for Solid-State Structural Elucidation
To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structures of closely related derivatives have been determined, providing insight into the likely solid-state conformation and packing of this compound. For instance, the crystal structure of N-benzylacetamide (B110321) reveals a monoclinic crystal system with the space group P2₁/c. This type of analysis for this compound would definitively establish its molecular geometry and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups.
A typical crystallographic analysis would yield the following parameters:
Crystal System: (e.g., Monoclinic, Orthorhombic)
Space Group: (e.g., P2₁/c, P-1)
Unit Cell Dimensions: a, b, c (Å) and α, β, γ (°)
Volume (V): (ų)
Z (molecules per unit cell):
Calculated Density (Dx): (g/cm³)
This data would provide an unambiguous confirmation of the solid-state structure of this compound.
Future Perspectives and Emerging Avenues in N Benzyl 2 Hydroxyacetamide Research
Crafting the Next Generation: Design and Synthesis of N-Benzyl-2-hydroxyacetamide Analogs
The design of next-generation this compound analogs is centered on optimizing their pharmacological profiles through strategic structural modifications. A key approach involves the application of established structure-activity relationships (SAR) to guide the synthesis of more potent and selective compounds. For instance, in the development of anticonvulsant agents, it has been observed that small, nonpolar, and non-bulky substituents at the 3-oxy position of related propionamide (B166681) derivatives can lead to pronounced seizure protection. scilit.com This principle can be extrapolated to the design of novel this compound analogs, where modifications to the hydroxyacetamide moiety could fine-tune their biological activity.
Synthetic strategies for creating these next-generation compounds often involve multi-component reactions, such as the Ugi four-component reaction, which allows for the rapid generation of diverse chemical libraries. This method has been successfully employed in the synthesis of N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids, demonstrating its utility in creating complex analogs from simpler starting materials. abq.org.br Furthermore, the synthesis of derivatives like (R)-N-benzyl 2-acetamido-3-methoxypropionamide, known as Lacosamide, highlights the importance of stereochemistry in biological activity and provides a blueprint for the asymmetric synthesis of chiral this compound analogs. semanticscholar.org
Future synthetic endeavors will likely focus on creating analogs with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability. This can be achieved through techniques like bioisosteric replacement, where key functional groups are substituted with others that retain the desired biological activity but have more favorable physicochemical properties.
Unearthing New Potential: Exploration of Novel Therapeutic and Agrochemical Applications
The foundational this compound structure has already demonstrated its potential across a spectrum of therapeutic areas, and ongoing research continues to uncover new applications.
Therapeutic Applications
The versatility of the n-benzylacetamide (B110321) scaffold is evident in its diverse biological activities. Derivatives have shown promise as:
Anticonvulsants: The anticonvulsant drug Lacosamide, a functionalized amino acid, underscores the potential of this chemical class in treating neurological disorders. scilit.com
Anticancer Agents: Novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide derivatives have been synthesized and are being investigated for their potential as anticancer agents, targeting enzymes like EGFR tyrosine kinase. nih.gov
Enzyme Inhibitors for Neurodegenerative Diseases: N–benzyl–2–(N–benzylamido)acetamide peptoids have been identified as selective inhibitors of butyrylcholinesterase, a key enzyme implicated in the progression of Alzheimer's disease. abq.org.br
Future research is expected to expand into other therapeutic areas, driven by the ability to tailor the molecule to interact with specific biological targets.
Agrochemical Applications
Beyond medicine, this compound derivatives are emerging as promising candidates for agrochemical applications. Research has demonstrated their potential as:
Herbicides: N-benzyl-6-methylpicolinamides have been identified as a novel scaffold for bleaching herbicides, indicating the potential for developing new weed management solutions. nih.govresearchgate.net
The exploration of this chemical class in the agrochemical sector is still in its early stages, and there is significant scope for the discovery of novel insecticides, fungicides, and plant growth regulators.
The Power of Synergy: Advanced Computational and Experimental Compound Optimization
The optimization of this compound analogs is increasingly reliant on the powerful synergy between computational and experimental techniques. jddhs.comresearchgate.netjddhs.com This integrated approach accelerates the drug discovery and development process by providing valuable insights into molecular interactions and predicting the biological activity of novel compounds.
Computational Approaches:
Molecular Docking: This technique is widely used to predict the binding orientation of this compound derivatives to their target proteins. For example, molecular docking studies have been instrumental in understanding the interaction of novel anticancer derivatives with EGFR tyrosine kinase. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of this compound analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Density Functional Theory (DFT): DFT calculations are employed to determine the three-dimensional geometry and electronic properties of these molecules, providing a deeper understanding of their reactivity and interaction with biological targets. nih.gov
Experimental Validation:
Computational predictions are validated through a range of experimental assays, including:
Enzyme Inhibition Assays: To confirm the inhibitory activity of designed compounds against their target enzymes.
Cell-Based Assays: To evaluate the efficacy of the compounds in a biological context.
X-ray Crystallography and NMR Spectroscopy: To determine the precise binding mode of the most potent compounds to their target proteins, providing crucial information for further optimization. researchgate.net
This iterative cycle of computational design, chemical synthesis, and experimental validation allows for the rapid and efficient optimization of this compound analogs, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued integration of these advanced computational and experimental methodologies will be a cornerstone of future research in this promising field. nih.govua.es
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Benzyl-2-hydroxyacetamide, and what are their methodological considerations?
- Answer : A common approach involves condensation reactions between benzylamine and hydroxylated acetamide precursors under reflux conditions. For example, pyridine-mediated reflux (4–6 hours) is effective for forming analogous amide bonds, as demonstrated in the synthesis of N-benzoyl-2-hydroxybenzamides . Key parameters include solvent selection (e.g., anhydrous conditions to avoid hydrolysis), temperature control, and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. How can researchers characterize N-Benzyl-2-hydroxyacetamide structurally and confirm its purity?
- Answer :
- Spectroscopy : Use and NMR to confirm the presence of benzyl protons (δ ~4.5–5.0 ppm for CH-N) and hydroxyacetamide moieties (δ ~2.0–3.0 ppm for CH-CO). IR spectroscopy can validate the amide C=O stretch (~1650 cm) and hydroxyl O-H stretch (~3200–3500 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as shown for related N-benzyl hydroxyacetamide derivatives (mean C-C bond length precision: ±0.003 Å, R factor: 0.043) .
- Chromatography : HPLC or TLC with UV/fluorescence detection ensures purity, especially for detecting unreacted starting materials .
Q. What safety protocols are essential when handling N-Benzyl-2-hydroxyacetamide in the laboratory?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin/Eye Contact : Rinse with copious water for ≥15 minutes .
- Waste Disposal : Follow institutional guidelines for amide-containing compounds. Avoid aqueous disposal without neutralization .
Advanced Research Questions
Q. How can researchers optimize the synthesis of N-Benzyl-2-hydroxyacetamide to improve yield and scalability?
- Answer :
- Catalysis : Explore green catalysts (e.g., enzyme-mediated acyl transfer) to reduce side reactions.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to enhance reaction kinetics.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yield .
- Scale-Up Challenges : Address exothermicity by gradual reagent addition and temperature monitoring .
Q. What strategies resolve contradictions in spectroscopic data for N-Benzyl-2-hydroxyacetamide derivatives?
- Answer :
- Dynamic NMR : Detect rotational barriers in amide bonds causing signal splitting .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Isotopic Labeling : Use -labeled benzylamine to clarify amide proton assignments .
Q. How does the hydroxyacetamide moiety influence biological activity in structure-activity relationship (SAR) studies?
- Answer :
- Hydrogen Bonding : The hydroxyl group enhances binding to target proteins (e.g., enzymes, receptors) via H-bond donor/acceptor interactions.
- Derivatization : Modify the hydroxyl group (e.g., acetylation, methylation) to study its role in bioactivity. For example, N-benzyl-2-methoxyacetamide derivatives show reduced solubility but increased membrane permeability .
- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding modes to biological targets .
Q. What challenges arise in crystallizing N-Benzyl-2-hydroxyacetamide, and how can they be mitigated?
- Answer :
- Polymorphism : Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C promotes single-crystal growth .
- Hydrogen Bond Networks : The hydroxyl and amide groups form intermolecular H-bonds, influencing crystal packing. Use SCXRD to analyze packing motifs (e.g., herringbone vs. layered structures) .
- Temperature Control : Maintain a stable crystallization temperature (±0.1°C) to avoid defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
